2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
説明
特性
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-29-18-6-3-12(17-11-27-19(24-17)7-8-20(26-27)30-2)9-16(18)25-21(28)14-5-4-13(22)10-15(14)23/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJZXWUVTVUTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2,4-Difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound with potential pharmacological applications. Its structure incorporates multiple functional groups, including methoxy and imidazo[1,2-b]pyridazine moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimycobacterial properties and other relevant pharmacological effects.
Chemical Structure
The molecular formula for 2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is C21H16F2N4O3, with a molecular weight of approximately 410.4 g/mol. The compound features two fluorine atoms and two methoxy groups attached to a phenyl ring, enhancing its lipophilicity and biological interactions.
Antimycobacterial Activity
Research has demonstrated that derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study by Moraski et al. highlighted the structure-activity relationships (SAR) of various compounds within this class. The presence of specific substituents on the phenyl and imidazo rings was crucial for enhancing activity against Mtb. For instance, compounds with a phenyl moiety bearing fluoro substituents at C2 and methoxy groups at C3 showed promising results in vitro .
Table 1: In Vitro Antimycobacterial Activity of Selected Compounds
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | 3.02 |
| 1b | 3-MeO-BnO | 4-F-Ph | 1 | 2.64 |
| 2a | BnS | Ph | 0.5 | 1.44 |
| 2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 1.26 |
These findings indicate that the compound's structural modifications can significantly influence its efficacy against tuberculosis.
Other Biological Activities
In addition to antimycobacterial properties, compounds containing the imidazo[1,2-b]pyridazine structure have been investigated for various other biological activities, including:
- Inhibition of Neutral Sphingomyelinase : Certain derivatives have shown potential in inhibiting neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's . These inhibitors may help mitigate tau and amyloid pathology.
- Anticancer Activity : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, although specific data on this compound remains limited.
Case Studies
A notable case study involved the evaluation of structural analogs of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. The study assessed their cytotoxicity on human embryonic kidney cells (HEK-293), revealing that most active compounds were non-toxic at effective concentrations . This suggests a favorable therapeutic index for further development.
類似化合物との比較
Structural Analogues and Molecular Properties
The compound shares structural similarities with several benzamide and imidazopyridazine derivatives. Key analogues include:
Key Observations :
Fluorine Substitution: The 2,4-difluoro substitution in the target compound may enhance lipophilicity and metabolic resistance compared to mono-fluoro analogues like BF44383 .
Imidazopyridazine Modifications: Unlike compounds 76–78 in , which feature cyclopropyl, pyrrolidinyl, or morpholino groups on the imidazopyridazine core, the target compound retains a simpler 6-methoxy group, likely optimizing solubility .
Pharmacological and Commercial Considerations
- Pricing : The target compound’s cost is anticipated to align with analogues like BF44383 ($574–$1,194 for 1–50 mg) and BF22516 ($402–$1,158 for 1–100 mg), reflecting the complexity of imidazopyridazine synthesis .
- Therapeutic Potential: While direct pharmacological data for the target compound are unavailable, structurally related imidazopyridazines exhibit antiproliferative () and kinase-inhibitory activity (). The 2,4-difluoro substitution may mimic the efficacy of Omipalisib (), a benzenesulfonamide with similar fluorine positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
